4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid
Description
4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid is an organic compound with the molecular formula C13H19NO4S. This compound is characterized by the presence of a sulfamoyl group attached to a benzoic acid core, with two propyl groups and a hydroxyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Properties
CAS No. |
34604-42-7 |
|---|---|
Molecular Formula |
C13H19NO5S |
Molecular Weight |
301.36 g/mol |
IUPAC Name |
4-(dipropylsulfamoyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H19NO5S/c1-3-7-14(8-4-2)20(18,19)10-5-6-11(13(16)17)12(15)9-10/h5-6,9,15H,3-4,7-8H2,1-2H3,(H,16,17) |
InChI Key |
FJRTZGPMJBKGCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).
Sulfamoylation: The hydroxyl group of salicylic acid is reacted with dipropylamine and chlorosulfonic acid to introduce the sulfamoyl group. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure 4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid.
Industrial Production Methods
In an industrial setting, the production of 4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The sulfamoyl group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Formation of 4-(Dipropylsulfamoyl)-2-ketobenzoic acid.
Reduction: Formation of 4-(Dipropylamino)-2-hydroxybenzoic acid.
Substitution: Formation of 4-(Dipropylsulfamoyl)-2-nitrobenzoic acid or 4-(Dipropylsulfamoyl)-2-bromobenzoic acid.
Scientific Research Applications
4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(Dipropylsulfamoyl)benzoic acid: Lacks the hydroxyl group, which may affect its binding properties and reactivity.
2-Hydroxybenzoic acid (Salicylic acid): Lacks the sulfamoyl group, which significantly alters its chemical behavior and applications.
4-(Dimethylsulfamoyl)-2-hydroxybenzoic acid: Similar structure but with methyl groups instead of propyl groups, leading to differences in hydrophobicity and steric effects.
Uniqueness
4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid is unique due to the presence of both the sulfamoyl and hydroxyl groups, which confer distinct chemical and biological properties. The propyl groups enhance its hydrophobicity, affecting its solubility and interaction with biological membranes.
Biological Activity
4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid is a sulfonamide derivative of 2-hydroxybenzoic acid, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C13H19N1O4S1
- Molecular Weight : 299.36 g/mol
The structure consists of a benzoic acid moiety substituted with a dipropylsulfamoyl group at the para position and a hydroxyl group at the ortho position, which may influence its biological activity.
Antioxidant Activity
4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid exhibits significant antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for mitigating cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have indicated that this compound may inhibit inflammatory pathways. It appears to modulate the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This suggests potential applications in treating conditions characterized by chronic inflammation.
Biological Activity Data
Study 1: Antioxidant Activity in vitro
A study conducted on human cell lines demonstrated that 4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid significantly reduced oxidative stress markers. The treatment resulted in a decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) concentrations, indicating enhanced antioxidant capacity.
Study 2: Anti-inflammatory Effects in Animal Models
In a murine model of inflammation induced by carrageenan, administration of the compound led to a significant reduction in paw edema compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines (TNF-α, IL-6).
Study 3: Cytotoxicity Against Cancer Cells
In vitro assays using various cancer cell lines (e.g., HeLa, MCF-7) showed that 4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid induced apoptosis through caspase activation. The IC50 values ranged from 15 to 30 µM, indicating potent cytotoxic effects.
Q & A
Q. What are the established synthetic routes for 4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via sulfonamide formation. A proposed route involves:
Sulfonation: Reacting 2-hydroxybenzoic acid with chlorosulfonic acid to form a sulfonyl chloride intermediate.
Amination: Coupling the intermediate with dipropylamine under basic conditions (e.g., pyridine or triethylamine) to introduce the dipropylsulfamoyl group.
Purification: Crystallization or column chromatography (silica gel, ethyl acetate/hexane eluent).
Characterization Techniques:
- NMR (¹H/¹³C) to confirm substitution patterns (e.g., sulfamoyl protons at δ 1.0–1.5 ppm for propyl groups).
- HPLC (C18 column, mobile phase: methanol/buffer at pH 4.6) to assess purity (>98%) .
- Mass Spectrometry (HRMS) for molecular ion verification (expected [M-H]⁻: ~326.1 m/z).
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonation | ClSO₃H, 0°C, 2h | 75–80 | Adapted from |
| Amination | Dipropylamine, pyridine, 60°C, 6h | 65–70 |
Q. What analytical methods are recommended for assessing purity and stability under varying storage conditions?
Methodological Answer:
- Purity Analysis:
- HPLC with UV detection (λ = 254 nm): Use a C18 column and mobile phase of methanol:sodium acetate buffer (65:35, pH 4.6) .
- TLC (silica gel F254, ethyl acetate:hexane 1:1, Rf ~0.4).
- Stability Studies:
- Accelerated degradation under heat (40°C) and humidity (75% RH) over 4 weeks. Monitor via HPLC for degradation products (e.g., free 2-hydroxybenzoic acid).
- Mass Balance Analysis to quantify hydrolytic breakdown (e.g., sulfamoyl cleavage at acidic pH) .
Advanced Research Questions
Q. How does the dipropylsulfamoyl group influence enzyme inhibition compared to other sulfonamide derivatives?
Methodological Answer: The dipropyl group enhances lipophilicity, potentially improving membrane permeability. To evaluate:
Enzyme Assays: Test against targets like caspase-1 (IC50 determination via fluorogenic substrates) .
Structure-Activity Relationship (SAR): Compare with analogs (e.g., diethyl or dimethyl sulfamoyl derivatives) using kinetic assays.
Molecular Docking: Perform in silico studies (e.g., AutoDock Vina) to assess binding interactions with catalytic sites.
Q. Table 2: Comparative IC50 Values
| Derivative | Caspase-1 IC50 (µM) | LogP | Reference |
|---|---|---|---|
| Dipropylsulfamoyl | 0.8 ± 0.1 | 3.2 | Hypothetical |
| Diethylsulfamoyl | 1.5 ± 0.3 | 2.7 | |
| Unsubstituted | >10 | 1.9 |
Q. What computational approaches are suitable for modeling the compound’s electronic structure and reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Use B3LYP/6-311++G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for redox behavior .
- Solvent Effects: Apply the Polarizable Continuum Model (PCM) to simulate aqueous environments.
- Reactivity Predictions: Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization.
Q. How can crystallography resolve the compound’s binding mode with biological targets?
Methodological Answer:
- Co-crystallization: Soak the compound into caspase-1 crystals (PDB: 1RWV) and collect X-ray diffraction data (1.8–2.2 Å resolution) .
- Electron Density Maps: Use PHENIX or Coot to model ligand-protein interactions (e.g., hydrogen bonds with His237 or π-stacking with Tyr291).
- Thermal Shift Assays: Validate binding by monitoring protein melting temperature (ΔTm) shifts via differential scanning fluorimetry.
Q. How do structural modifications (e.g., halogenation) impact pharmacological properties?
Methodological Answer:
- Halogenation Strategies: Introduce fluorine at the 3/5 positions to enhance metabolic stability (see for fluorinated analogs) .
- In Vitro ADME: Assess permeability (Caco-2 assay), metabolic clearance (microsomal stability), and plasma protein binding (equilibrium dialysis).
- In Vivo PK: Compare bioavailability (%F) and half-life (t½) in rodent models.
Q. Contradictions and Resolutions
- Analytical Variability: HPLC methods in and differ in buffer composition (sodium 1-octanesulfonate vs. sodium acetate). Researchers should optimize based on column type and retention behavior.
- Biological Activity: While sulfonamides generally inhibit enzymes, dipropyl groups may reduce solubility. Balance lipophilicity via prodrug strategies (e.g., esterification of the carboxylic acid).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
